(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-4-26-20-7-5-6-8-21(20)30-23(26)24-22(27)18-9-11-19(12-10-18)31(28,29)25-14-16(2)13-17(3)15-25/h5-12,16-17H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGEFSRKIKTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its pharmacological properties.
Structural Characteristics
The chemical structure of the compound can be broken down into several key components:
- Thiazole Ring : Known for its antibacterial and anticancer properties.
- Sulfonamide Group : Enhances solubility and biological activity.
- Piperidine Moiety : Associated with central nervous system (CNS) activity.
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Thiazole | Contains thiazole ring | Antibacterial, anticancer |
| Sulfonamide | Incorporates sulfonamide group | Enhances solubility and bioactivity |
| Piperidine | Features piperidine ring | CNS activity |
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit significant biological activities:
- Antiviral Activity :
-
Anticancer Properties :
- Benzothiazole derivatives have been noted for their anticancer activities. The presence of the thiazole ring in the compound may contribute to its ability to inhibit cancer cell proliferation .
-
Antibacterial Effects :
- Compounds containing sulfonamide groups are known for their antibacterial properties, indicating that this compound may also exhibit similar effects .
Case Study 1: Antiviral Efficacy
In a biochemical study assessing various inhibitors against SARS-CoV-2, compounds structurally related to this compound demonstrated potent inhibitory activity with selectivity indices indicating low cytotoxicity. The EC50 values were significantly lower than the IC50 values, indicating high specificity towards viral targets .
Case Study 2: Anticancer Activity
A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cell lines, suggesting that the thiazole component plays a crucial role in their mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
